molecular formula C12H26O3 B3053403 1-(2,2-Dimethoxyethoxy)-2-ethylhexane CAS No. 53533-25-8

1-(2,2-Dimethoxyethoxy)-2-ethylhexane

Cat. No.: B3053403
CAS No.: 53533-25-8
M. Wt: 218.33 g/mol
InChI Key: DMBSAAZSRLMQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Dimethoxyethoxy)-2-ethylhexane is an organic compound with the molecular formula C10H22O3 It is known for its unique structure, which includes a dimethoxyethoxy group attached to an ethylhexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethoxyethoxy)-2-ethylhexane typically involves the reaction of 2-ethylhexanol with 2,2-dimethoxyethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of condensation and purification steps. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous mixing of reactants and catalysts, followed by separation and purification of the product using distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethoxyethoxy)-2-ethylhexane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.

    Substitution: The dimethoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the use of strong bases or acids, depending on the desired product.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols, hydrocarbons

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

1-(2,2-Dimethoxyethoxy)-2-ethylhexane has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethoxyethoxy)-2-ethylhexane involves its interaction with various molecular targets. The dimethoxyethoxy group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and biological activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethoxypropane: Similar in structure but with a different backbone.

    1,2-Dimethoxyethane: Shares the dimethoxyethoxy group but has a simpler structure.

    Diethylene glycol dimethyl ether: Another compound with similar functional groups but different overall structure.

Uniqueness

1-(2,2-Dimethoxyethoxy)-2-ethylhexane is unique due to its specific combination of functional groups and backbone structure. This uniqueness gives it distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(2,2-dimethoxyethoxymethyl)heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O3/c1-5-7-8-11(6-2)9-15-10-12(13-3)14-4/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBSAAZSRLMQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COCC(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30968285
Record name 3-[(2,2-Dimethoxyethoxy)methyl]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53533-25-8
Record name 3-[(2,2-Dimethoxyethoxy)methyl]heptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53533-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,2-Dimethoxyethoxy)-2-ethylhexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053533258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(2,2-Dimethoxyethoxy)methyl]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,2-dimethoxyethoxy)-2-ethylhexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.267
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-Dimethoxyethoxy)-2-ethylhexane
Reactant of Route 2
Reactant of Route 2
1-(2,2-Dimethoxyethoxy)-2-ethylhexane
Reactant of Route 3
Reactant of Route 3
1-(2,2-Dimethoxyethoxy)-2-ethylhexane
Reactant of Route 4
Reactant of Route 4
1-(2,2-Dimethoxyethoxy)-2-ethylhexane
Reactant of Route 5
Reactant of Route 5
1-(2,2-Dimethoxyethoxy)-2-ethylhexane
Reactant of Route 6
Reactant of Route 6
1-(2,2-Dimethoxyethoxy)-2-ethylhexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.